molecular formula C16H18N2O3 B1437516 N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide CAS No. 1020722-77-3

N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide

Cat. No. B1437516
M. Wt: 286.33 g/mol
InChI Key: MPUNKFNFZPTKAW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide is a chemical compound used in scientific research. It offers potential applications in pharmaceutical development, material science, and drug delivery systems due to its unique properties. The molecular formula of this compound is C16H18N2O3 .


Molecular Structure Analysis

The molecular structure of N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide consists of a benzamide core with an amino group at the 3-position and a methoxyethoxy group at the 4-position. The molecular weight of this compound is 286.33 .

Scientific Research Applications

Organogel Formation and Aggregation

Additionally, derivatives of N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide have been investigated for their ability to form organogels. For instance, perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and/or hydrophilic groups have been designed and synthesized. These compounds have shown the ability to form fluorescent gels with specific properties, such as being composed of H-aggregates or J-aggregates. The gels' formation and properties are influenced by the amphiphilic properties and side-chain conformations of the PDI molecules, indicating the importance of molecular design in controlling the gelating properties of these compounds (Wu et al., 2011).

Chemoselective Reactions and Synthesis

The compound is also explored in the context of chemoselective reactions. N-Benzoylation of aminophenols employing benzoylisothiocyanates has been described, producing N-(hydroxyphenyl)benzamides. These compounds are of biological interest, with their formation explained via specific reaction mechanisms and identified through analytical and spectral data (Singh et al., 2017).

Molecular Structural Analysis and Antioxidant Properties

The molecular structure of related benzamide derivatives has been analyzed using experimental and theoretical methods, including X-ray diffraction and quantum chemical computation. The study of these compounds' geometrical parameters, electronic properties, and antioxidant properties provides insights into their chemical reactivity and potential applications. The antioxidant properties of these compounds have been determined using assays like the DPPH free radical scavenging test, highlighting their potential in this area (Demir et al., 2015).

properties

IUPAC Name

N-(3-aminophenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-9-10-21-15-7-5-12(6-8-15)16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNKFNFZPTKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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